molecular formula C11H15N3O3S B2754034 N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoimidazolidine-1-carboxamide CAS No. 1798538-34-7

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2754034
CAS No.: 1798538-34-7
M. Wt: 269.32
InChI Key: FXRZCWPTOXDVQW-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that features a thiophene ring, a hydroxy group, and an imidazolidine-1-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the thiophene ring, which undergoes functionalization to introduce the hydroxy group and the propyl chain This is followed by the formation of the imidazolidine ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoimidazolidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoimidazolidine-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The thiophene ring and imidazolidine moiety play crucial roles in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with similar thiophene rings but different functional groups.

    Imidazolidine Derivatives: Compounds with the imidazolidine ring but varying side chains.

Uniqueness

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoimidazolidine-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it distinct from other thiophene or imidazolidine derivatives, offering unique opportunities for research and application.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-11(17,8-3-2-6-18-8)7-13-10(16)14-5-4-12-9(14)15/h2-3,6,17H,4-5,7H2,1H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRZCWPTOXDVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)N1CCNC1=O)(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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